2-Ethoxy-4-fluorobenzotrifluoride
Overview
Description
2-Ethoxy-4-fluorobenzotrifluoride is an organic compound with the molecular formula C9H8F4O. It is a liquid at room temperature and is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of an ethoxy group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-4-fluorobenzotrifluoride can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-difluorobenzotrifluoride with sodium ethoxide in an inert atmosphere. The reaction is typically carried out in 1,4-dioxane at a temperature of 80°C for 48 hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. The reactions are typically carried out in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluorides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-Ethoxy-4-fluorobenzotrifluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological systems and processes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine groups play a crucial role in its reactivity and interactions with other molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-chlorobenzotrifluoride
- 2-Ethoxy-4-bromobenzotrifluoride
- 2-Ethoxy-4-iodobenzotrifluoride
Uniqueness
2-Ethoxy-4-fluorobenzotrifluoride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom enhances the compound’s reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
2-ethoxy-4-fluoro-1-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-2-14-8-5-6(10)3-4-7(8)9(11,12)13/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZYCGJJVRSOQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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